COX-2 Selectivity in Human Whole Blood: Etoricoxib vs. Rofecoxib and Celecoxib
In a direct head-to-head preclinical comparison using human whole blood assays, etoricoxib demonstrated a COX-1/COX-2 IC50 ratio of 106, indicating its high selectivity for COX-2 [1]. This ratio is substantially higher than that of rofecoxib (ratio of 35) and celecoxib (ratio of 7.6), establishing a clear differentiation in biochemical selectivity among these clinically used coxibs [1]. The IC50 values for etoricoxib were 1.1 μM for COX-2 and 116 μM for COX-1, while for rofecoxib they were 0.5 μM for COX-2 and 18 μM for COX-1, and for celecoxib they were 0.04 μM for COX-2 and 0.3 μM for COX-1 [2].
| Evidence Dimension | COX-1/COX-2 IC50 Ratio in Human Whole Blood |
|---|---|
| Target Compound Data | COX-1/COX-2 IC50 Ratio: 106 |
| Comparator Or Baseline | Rofecoxib: 35; Celecoxib: 7.6 |
| Quantified Difference | Etoricoxib selectivity ratio is 3.0x higher than rofecoxib and 14x higher than celecoxib. |
| Conditions | Human whole blood assay; IC50 values for COX-2 (LPS-induced PGE2) and COX-1 (serum TxB2 after clotting). |
Why This Matters
For researchers, this data confirms that etoricoxib offers the highest degree of COX-2 selectivity among the early-generation coxibs, making it a critical standard for studies aiming to minimize COX-1-mediated side effects.
- [1] Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Chan, C. C. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. View Source
- [2] Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. (IC50 values). View Source
